BenchChemオンラインストアへようこそ!

3-Acetyl-2,6-dimethoxypyridine

PDE4 inhibition anti-inflammatory neurological disorders

Leverage 3-Acetyl-2,6-dimethoxypyridine's >500-fold selectivity for ACC2 over ACC1 (IC50=186 nM) and confirmed PDE4A activity (IC50=553 nM) for metabolic or inflammation programs. Its clean CYP2D6 profile (IC50>20 μM) minimizes ADME-Tox risks, offering a low-liability starting point versus neurotoxic 3-acetylpyridine analogs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 870703-62-1
Cat. No. B1316103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,6-dimethoxypyridine
CAS870703-62-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=C(C=C1)OC)OC
InChIInChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
InChIKeyIVALWZXGBXJZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2,6-dimethoxypyridine (CAS 870703-62-1): Chemical Identity and Core Properties for Research Procurement


3-Acetyl-2,6-dimethoxypyridine (CAS 870703-62-1) is a heteroaromatic compound classified as a pyridine derivative, characterized by an acetyl group at the 3-position and methoxy substituents at the 2- and 6-positions of the pyridine ring [1]. Its molecular formula is C9H11NO3, with a molecular weight of 181.19 g/mol, and it is typically supplied as a solid with a melting point range of 76-80 °C . This structural motif positions it as a versatile building block and a targeted scaffold for modulating biological activity, distinct from simpler pyridine analogs.

Why 3-Acetyl-2,6-dimethoxypyridine (CAS 870703-62-1) Cannot Be Interchanged with Generic Pyridine Analogs


Substituting 3-Acetyl-2,6-dimethoxypyridine with seemingly similar pyridine derivatives introduces significant risk of altered or abolished biological activity due to the precise interplay of its substituents [1]. As demonstrated in SAR studies, a simple 2,6-dimethoxypyridine ring alone yields inactive analogues in key tubulin-binding assays, while the acetyl group at the 3-position is critical for specific enzyme interactions, including PDE4A and ACC2 inhibition [2][3]. Conversely, the presence of the 2,6-dimethoxy pattern differentiates it from 3-acetylpyridine, which is a known neurotoxin, underscoring that the combined substitution pattern dictates both target engagement and safety profile .

Quantitative Evidence for Selecting 3-Acetyl-2,6-dimethoxypyridine (CAS 870703-62-1) Over Analogs


Differential PDE4A Inhibition Potency of 3-Acetyl-2,6-dimethoxypyridine

3-Acetyl-2,6-dimethoxypyridine demonstrates measurable inhibitory activity against phosphodiesterase 4A (PDE4A), a key target for anti-inflammatory and neurological therapies. In an in vitro enzymatic assay, it achieved an IC50 of 553 nM [1]. This contrasts with the broader class of 2,3-disubstituted pyridines, where simple 2,6-dimethoxypyridine analogs without the 3-acetyl group have been reported as inactive in other cellular contexts [2].

PDE4 inhibition anti-inflammatory neurological disorders

Target Engagement Profile: ACC2 vs. ACC1 Selectivity

3-Acetyl-2,6-dimethoxypyridine exhibits a marked selectivity profile between the two human Acetyl-CoA Carboxylase isoforms. It inhibits ACC2 with an IC50 of 186 nM, while showing minimal activity against ACC1 (IC50 > 100,000 nM) [1]. This >500-fold selectivity is a critical differentiator from pan-ACC inhibitors or other pyridine-based ACC modulators that may not possess the same isoform bias.

metabolic disease ACC inhibition cancer metabolism

Comparative Antiproliferative Activity in Tumor Cell Lines

In a panel of tumor cell lines, 3-Acetyl-2,6-dimethoxypyridine demonstrates measurable antiproliferative effects. Against the PC-3 prostate cancer cell line, it exhibits an IC50 of 44 ± 5.81 μM [1]. This level of activity is consistent with its role as a substructure in more potent antitumor agents [2] and contrasts with the lack of activity seen with the parent 2,6-dimethoxypyridine scaffold in tubulin-targeting assays, highlighting the functional necessity of the 3-acetyl group for cellular activity [3].

oncology antiproliferative cytotoxicity

In Vitro Safety and Off-Target Liability Profile

Evaluating the safety and drug interaction potential, 3-Acetyl-2,6-dimethoxypyridine was assessed for its inhibitory effect on the major drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6). It demonstrated an IC50 of >20,000 nM, indicating a low propensity for CYP2D6-mediated drug-drug interactions at relevant concentrations [1]. This is a key differentiator from other pyridine-based fragments or scaffolds that may exhibit potent CYP inhibition, complicating their progression in drug development.

drug safety CYP inhibition ADME-Tox

Procurement-Relevant Physical and Chemical Specifications

For reliable experimental design and reproducibility, 3-Acetyl-2,6-dimethoxypyridine is commercially available with defined quality metrics. Suppliers offer the compound with a specified purity of 97% and a melting point of 76-80 °C [1]. These are critical parameters for ensuring consistent performance in assays and synthetic steps, differentiating it from uncharacterized or lower-purity analogs.

chemical procurement quality control compound handling

Optimal Research Applications for 3-Acetyl-2,6-dimethoxypyridine (CAS 870703-62-1) Based on Verified Evidence


Lead Optimization in Metabolic Disease: ACC2-Selective Inhibitor Scaffold

Researchers developing novel treatments for metabolic disorders, such as obesity, non-alcoholic fatty liver disease (NAFLD), or type 2 diabetes, can utilize 3-Acetyl-2,6-dimethoxypyridine as a validated, selective starting point for targeting Acetyl-CoA Carboxylase 2 (ACC2). Its demonstrated >500-fold selectivity for ACC2 (IC50 = 186 nM) over ACC1 (IC50 > 100,000 nM) [1] provides a crucial foundation for medicinal chemistry efforts aimed at minimizing the hypertriglyceridemia side effects associated with pan-ACC inhibition. Structure-activity relationship (SAR) studies can build upon this specific substitution pattern to further optimize potency and pharmacokinetic properties.

Anti-inflammatory Drug Discovery: PDE4A Inhibitor Fragment

In programs targeting inflammatory or neurological conditions (e.g., COPD, asthma, depression) where PDE4 inhibition is a validated mechanism, 3-Acetyl-2,6-dimethoxypyridine offers a quantifiable starting point with confirmed PDE4A inhibitory activity (IC50 = 553 nM) [1]. This contrasts with simpler 2,6-dimethoxypyridine analogs which have been reported inactive in other contexts [2]. The compound's defined structure and moderate potency make it an ideal fragment for hit-to-lead campaigns, providing a clear structure-activity relationship (SAR) starting point that can be optimized through focused library synthesis.

Oncology Research: Phenotypic Screening and Antiproliferative Probe Development

The compound's validated, albeit moderate, antiproliferative activity against the PC-3 prostate cancer cell line (IC50 = 44 ± 5.81 μM) [1] positions it as a useful tool in cancer research. It can serve as a reference control compound in cellular phenotypic screening assays or as a core scaffold for developing more potent anticancer agents through systematic derivatization [2]. The established biological activity provides a benchmark for evaluating new analogs and understanding the contribution of the 3-acetyl group to cellular potency.

Early-Stage Drug Safety Profiling: CYP Interaction Reference

3-Acetyl-2,6-dimethoxypyridine is a valuable reference compound for early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, specifically for assessing cytochrome P450 (CYP) inhibition potential. Its clean profile against the key enzyme CYP2D6 (IC50 > 20,000 nM) [1] establishes it as a low-risk chemical starting point. In screening cascades, it can be used as a negative control or benchmark against which new, related scaffolds can be compared to quickly flag potential drug-drug interaction liabilities associated with the pyridine chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-2,6-dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.